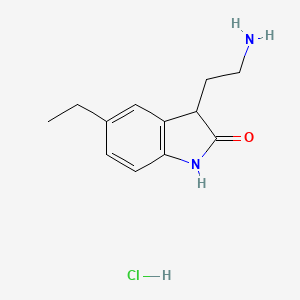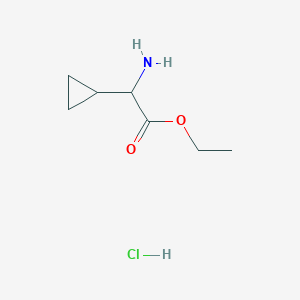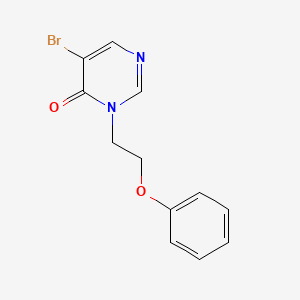
5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one
Vue d'ensemble
Description
5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one (5-BPDE) is an organic compound belonging to the dihydropyrimidinone family. It is a white solid compound of molecular weight 206.08 g/mol, and it has a melting point of 166-168°C. 5-BPDE has been widely studied in recent years due to its potential applications in the fields of medicine and biochemistry.
Applications De Recherche Scientifique
Synthesis of Nucleoside Analogues
The compound 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one can serve as a precursor in the synthesis of nucleoside analogues, offering a pathway to diverse biologically active molecules. For instance, the transformation of 5-bromo-2,4-di-t-butoxypyrimidine into pyrimidin-5-yl-lithium, followed by coupling to di-O-benzylideneribose, leads to the formation of pseudouridine analogues, showcasing the utility of brominated pyrimidines in nucleoside synthesis (Brown, Burdon, & Slatcher, 1968).
Antiviral Applications
Substituted pyrimidines, including those derived from brominated precursors, have shown potential in antiviral research. The creation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrates significant antiretroviral activity, highlighting the compound's relevance in developing treatments against retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Inhibition of Enzymatic Activity
Research on phenylselenenyl- and phenylthio-substituted pyrimidines, derived from brominated precursors, has shown these compounds to inhibit enzymes such as dihydrouracil dehydrogenase and uridine phosphorylase. This suggests a potential application in developing therapeutic agents targeting specific metabolic pathways (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).
Biochemical and Biological Properties
The study of brominated pyrimidines like 5-bromotubercidin (BrTu) has revealed their ability to interfere with various cellular processes, including inhibiting DNA-dependent RNA synthesis and having selective effects on viral RNA synthesis. This provides insight into the compound's potential for therapeutic use and as a metabolic probe for studying cell-virus relationships (Brdar & Reich, 2008).
Analgesic and Anti-pyretic Activities
Novel pyrimidine derivatives of the coumarin moiety, synthesized from brominated compounds, have shown significant analgesic and anti-pyretic activities. This indicates the potential of brominated pyrimidine derivatives in developing new pain and fever management drugs (Keri, Hosamani, Shingalapur, & Hugar, 2010).
Propriétés
IUPAC Name |
5-bromo-3-(2-phenoxyethyl)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-11-8-14-9-15(12(11)16)6-7-17-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAOTXJNWNSQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




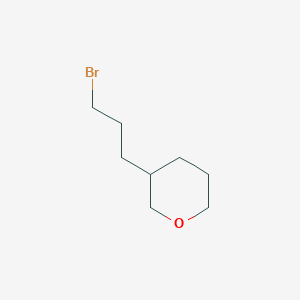
![9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B1527875.png)
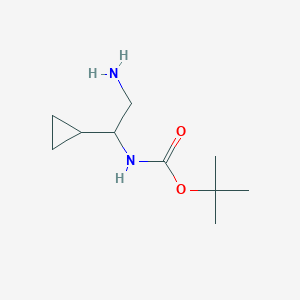
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate](/img/structure/B1527881.png)

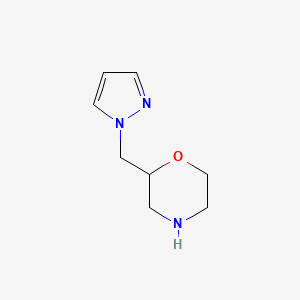
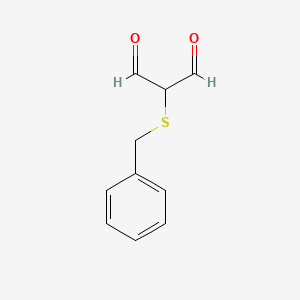
![1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527890.png)
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol](/img/structure/B1527891.png)
![9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B1527892.png)

